2C-B-FLY-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2C-B-FLY-d4 (hydrochloride) is a deuterated analog of 2C-B-FLY, a psychedelic phenethylamine of the 2C amine series. This compound is known for its psychoactive properties and is used primarily in scientific research. The deuterium labeling (d4) is often used in analytical chemistry to study the pharmacokinetics and metabolism of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2C-B-FLY-d4 (hydrochloride) involves several steps, starting from the appropriate substituted benzene derivative. The general synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Formation of the furan ring: Cyclization to form the dihydrofuran structure.
Amination: Introduction of the ethylamine side chain.
Deuterium labeling: Incorporation of deuterium atoms at specific positions.
Hydrochloride formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production of 2C-B-FLY-d4 (hydrochloride) would follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2C-B-FLY-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the bromine atom to form de-brominated derivatives.
Substitution: Nucleophilic substitution reactions at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: De-brominated derivatives.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
2C-B-FLY-d4 (hydrochloride) is used in various scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantitation of 2C-B-FLY levels in biological samples.
Pharmacokinetics: Study of the absorption, distribution, metabolism, and excretion of 2C-B-FLY.
Toxicology: Investigation of the toxicological profile and potential adverse effects.
Neuroscience: Research on the psychoactive effects and mechanism of action on the central nervous system.
Mechanism of Action
2C-B-FLY-d4 (hydrochloride) exerts its effects primarily through its interaction with serotonin receptors. It acts as a partial agonist at the 5-HT2A receptor, which is responsible for its hallucinogenic effects . It also has a high binding affinity for other serotonin receptors, including 5-HT1D, 5-HT1E, 5-HT1A, 5-HT2B, and 5-HT2C .
Comparison with Similar Compounds
Similar Compounds
2C-B: A non-dihydro analog with similar psychoactive properties.
2C-I: Another psychedelic phenethylamine with iodine substitution.
2C-E: Known for its potent hallucinogenic effects.
2C-C: A chlorinated analog with similar properties.
Uniqueness
2C-B-FLY-d4 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in analytical studies. The dihydrofuran ring structure also distinguishes it from other 2C compounds, providing a different pharmacological profile and duration of action.
Properties
Molecular Formula |
C12H15BrClNO2 |
---|---|
Molecular Weight |
324.63 g/mol |
IUPAC Name |
2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)-1,1,2,2-tetradeuterioethanamine;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H/i1D2,4D2; |
InChI Key |
XHRNOQRXDGETTA-MTUADBJDSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C2CCOC2=C(C3=C1OCC3)Br)C([2H])([2H])N.Cl |
Canonical SMILES |
C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.